Bisoprolol-d5 Bisoprolol-d5
Brand Name: Vulcanchem
CAS No.: 1189881-87-5
VCID: VC0020595
InChI: InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i11D2,13D2,17D
SMILES: CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O
Molecular Formula: C18H31NO4
Molecular Weight: 330.48

Bisoprolol-d5

CAS No.: 1189881-87-5

Cat. No.: VC0020595

Molecular Formula: C18H31NO4

Molecular Weight: 330.48

* For research use only. Not for human or veterinary use.

Bisoprolol-d5 - 1189881-87-5

Specification

CAS No. 1189881-87-5
Molecular Formula C18H31NO4
Molecular Weight 330.48
IUPAC Name 1,1,2,3,3-pentadeuterio-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Standard InChI InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i11D2,13D2,17D
Standard InChI Key VHYCDWMUTMEGQY-FFNOJTKMSA-N
SMILES CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O

Introduction

Chemical Properties and Structure

Molecular Formula and Weight

Bisoprolol-d5 exists in different forms, with the free base and hemifumarate salt being the most commonly encountered in research and analytical settings. The table below summarizes the key physicochemical properties of both forms:

PropertyBisoprolol-d5 (Free Base)Bisoprolol Hemifumarate D5
Molecular FormulaC18H26D5NO4C18H26NO4D5 · 1/2 C4H4O4
Molecular Weight330.5388.52
CAS Number1189881-87-5Not Available
Catalogue NumbersVLCS-00481 (Vivan)VLDL-00240 (Vivan)

These distinct chemical identifiers are crucial for researchers seeking to acquire the appropriate form for specific analytical applications .

Chemical Name and Synonyms

The full IUPAC name for Bisoprolol-d5 is (R)-1-(4-((2-Isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1,1,2,3,3-d5-2-ol . Alternative naming conventions include 1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d5 (2E)-2-butenedioate (2:1) (salt) for the hemifumarate form . This comprehensive nomenclature precisely identifies the positions of deuterium substitution within the molecular structure.

Structural Characteristics

Bisoprolol-d5 maintains the core pharmacophore structure of bisoprolol, including the key functional groups responsible for its beta-blocking activity. The deuterium atoms are strategically positioned at carbons 1, 1, 2, 3, and 3 of the propanol chain, which contains the secondary alcohol group and the isopropylamino substituent . This specific deuteration pattern provides optimal stability and minimal exchange with environmental hydrogen atoms, ensuring the compound's integrity during analytical procedures.

The phenoxy ring and isopropoxy-ethoxy-methyl side chain remain unchanged from the parent molecule, preserving the core structure that interacts with beta-1 adrenergic receptors. This strategic deuteration approach ensures that while the compound behaves virtually identically to bisoprolol in chemical and biological systems, it can be readily distinguished during mass spectrometric analysis .

Applications and Uses

Analytical Applications

Bisoprolol-d5 serves as a critical reference standard in various analytical methods, particularly those involving mass spectrometry. Its primary applications include:

  • Internal standardization for quantitative determination of bisoprolol in pharmaceutical formulations and biological samples

  • Analytical method development and validation (AMV) for regulatory submissions

  • Quality control testing in pharmaceutical manufacturing processes

  • Stability-indicating assay development to assess drug degradation

  • Impurity profiling of bisoprolol drug substances and products

The compound is particularly valuable in Abbreviated New Drug Applications (ANDA), where accurate quantitation of bisoprolol and its impurities is essential for regulatory approval .

Research Applications

Beyond routine analytical testing, Bisoprolol-d5 contributes to fundamental research in pharmaceutical sciences:

  • Metabolic pathway elucidation studies for bisoprolol

  • Absorption, distribution, metabolism, and excretion (ADME) investigations

  • Comparative bioavailability and bioequivalence studies

  • Research into drug-drug interactions involving bisoprolol

Relationship to Parent Compound Bisoprolol

Comparison with Non-deuterated Bisoprolol

While primarily used as an analytical tool rather than a therapeutic agent, understanding the relationship between Bisoprolol-d5 and conventional bisoprolol provides important context. Bisoprolol functions as a selective beta-1 adrenergic receptor antagonist, reducing heart rate, myocardial contractility, and cardiac output. It also acts in the juxtaglomerular cells of human kidneys, reducing renin release and blocking the renin-angiotensin system .

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